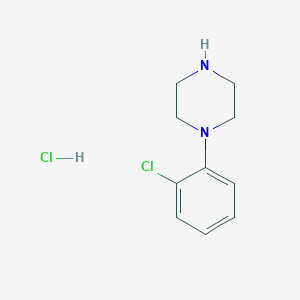![molecular formula C14H17N2O11P B146448 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid CAS No. 126706-33-0](/img/structure/B146448.png)
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid, commonly known as HOMTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HOMTP is a derivative of pyridoxal 5'-phosphate (PLP), which is an essential cofactor for many enzymatic reactions. HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
Mecanismo De Acción
HOMTP acts as a 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analog, which means it can bind to 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes and modulate their activity. 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes are involved in a wide range of biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and carbohydrate metabolism. HOMTP has been shown to modulate the activity of several 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, including alanine racemase, aspartate aminotransferase, and cystathionine beta-synthase.
Efectos Bioquímicos Y Fisiológicos
HOMTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which can affect many biological processes. HOMTP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, HOMTP has been shown to have neuroprotective properties, which can be beneficial in the context of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HOMTP has several advantages and limitations for lab experiments. One advantage is that it can be used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes. Additionally, HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research. However, one limitation is that the synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on HOMTP. One direction is to study the effects of HOMTP on 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes in more detail, particularly in the context of disease. Another direction is to investigate the neuroprotective properties of HOMTP further and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for the synthesis of HOMTP and other 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analogs.
Métodos De Síntesis
The synthesis of HOMTP involves several steps, including the protection of the pyridine nitrogen, the introduction of the phosphonate group, and the deprotection of the pyridine nitrogen. The final product is obtained by the reaction of the protected intermediate with pyrrolidine-2,4,4-tricarboxylic acid. The synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
HOMTP has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which play a crucial role in many biological processes. HOMTP has also been used to study the effects of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid on the nervous system, particularly in the context of neurodegenerative diseases.
Propiedades
Número CAS |
126706-33-0 |
|---|---|
Nombre del producto |
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid |
Fórmula molecular |
C14H17N2O11P |
Peso molecular |
420.26 g/mol |
Nombre IUPAC |
5-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H17N2O11P/c1-5-9(17)8(6(3-15-5)4-27-28(24,25)26)10-14(12(20)21,13(22)23)2-7(16-10)11(18)19/h3,7,10,16-17H,2,4H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,24,25,26) |
Clave InChI |
FWQTWRXMADAWFI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
Sinónimos |
4-carboxy-5-(pyridyloxy-5'-phosphate)proline CPPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





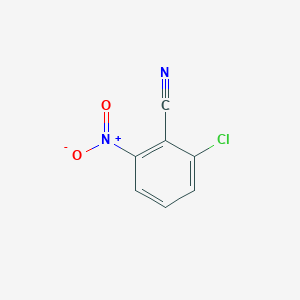
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
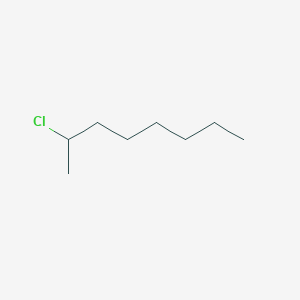
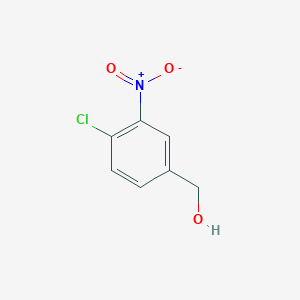

![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
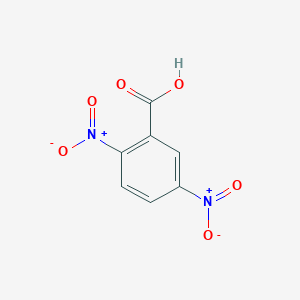
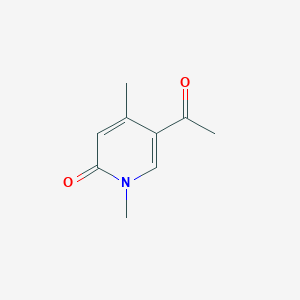
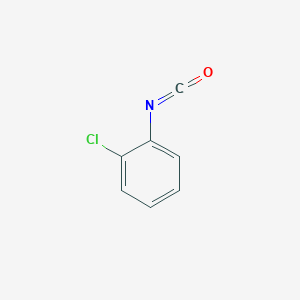
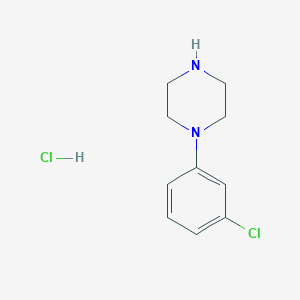
![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
